molecular formula C3H7NO2S B12424927 L-Cysteine-3-13C

L-Cysteine-3-13C

Cat. No.: B12424927
M. Wt: 122.15 g/mol
InChI Key: XUJNEKJLAYXESH-IJGDANSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Cysteine-3-13C is a stable isotope-labeled form of L-Cysteine, where the carbon at the third position is replaced with the carbon-13 isotope. L-Cysteine is a conditionally essential amino acid that serves as a precursor for biologically active molecules such as hydrogen sulfide, glutathione, and taurine . The labeling with carbon-13 makes this compound particularly useful in various scientific research applications, including metabolic studies and tracer experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine-3-13C typically involves the incorporation of carbon-13 into the L-Cysteine molecule. One common method is the chemical synthesis starting from carbon-13 labeled precursors. The process involves several steps, including the protection of functional groups, introduction of the carbon-13 isotope, and subsequent deprotection to yield the labeled compound .

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to incorporate carbon-13 into the amino acid during their metabolic processes. The fermentation method is advantageous due to its scalability and environmental friendliness compared to traditional chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cysteine-3-13C is unique due to its specific labeling at the third carbon position with carbon-13. This specific labeling allows for precise tracking and analysis in metabolic studies and NMR spectroscopy, providing detailed insights into the behavior and fate of the compound in biological systems .

Properties

Molecular Formula

C3H7NO2S

Molecular Weight

122.15 g/mol

IUPAC Name

(2R)-2-amino-3-sulfanyl(313C)propanoic acid

InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1+1

InChI Key

XUJNEKJLAYXESH-IJGDANSWSA-N

Isomeric SMILES

[13CH2]([C@@H](C(=O)O)N)S

Canonical SMILES

C(C(C(=O)O)N)S

Origin of Product

United States

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